molecular formula C9H20Cl2N4O B1459685 Di(1-piperazinyl)methanone Dihydrochloride CAS No. 208711-30-2

Di(1-piperazinyl)methanone Dihydrochloride

Cat. No. B1459685
CAS RN: 208711-30-2
M. Wt: 271.18 g/mol
InChI Key: UYTQLAALIXSTLB-UHFFFAOYSA-N
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Description

Di(1-piperazinyl)methanone Dihydrochloride (CAS# 208711-30-2) is a research chemical . It has a molecular weight of 271.19 and a molecular formula of C9H20Cl2N4O .


Molecular Structure Analysis

The compound has a complex structure with two piperazine rings attached to a methanone group. The InChI code for the compound is 1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H .


Physical And Chemical Properties Analysis

Di(1-piperazinyl)methanone Dihydrochloride is a light yellow to brown solid . It has a molecular weight of 271.19 . The compound is stable at +4°C .

Scientific Research Applications

Monoacylglycerol Lipase (MAGL) Inhibition

Di(1-piperazinyl)methanone Dihydrochloride: has been identified as a reversible inhibitor of MAGL, an enzyme that plays a crucial role in the endocannabinoid system . This system is involved in various physiological processes, including inflammation, pain sensation, and cancer progression. The compound’s ability to inhibit MAGL can be leveraged to develop new therapeutic agents for neurodegenerative diseases, cancer, and chronic pain .

Antiproliferative Activity

Derivatives of Di(1-piperazinyl)methanone Dihydrochloride have shown promising antiproliferative activity against breast and ovarian cancer cell lines . This suggests its potential use in cancer research, particularly in the development of chemotherapeutic agents that target specific cancer cell types.

Carboxyl Group Derivatization

In analytical chemistry, Di(1-piperazinyl)methanone Dihydrochloride can be used as a derivatization reagent for carboxyl groups on peptides . This application is crucial for enhancing the detection and analysis of peptides in complex biological samples, aiding in proteomics research.

Cytotoxic Activity Screening

Substituted derivatives of Di(1-piperazinyl)methanone Dihydrochloride have been synthesized and screened for their cytotoxic activity against various cell lines . This screening is vital for identifying potential compounds that could be developed into anticancer drugs.

properties

IUPAC Name

di(piperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQLAALIXSTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(1-piperazinyl)methanone Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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